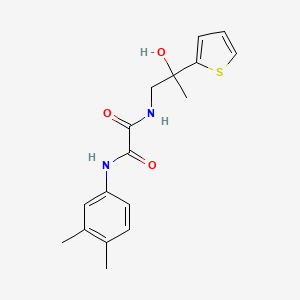
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Kumar and Mishra (2015) explored the synthesis of novel derivatives of diphenyl acetamide, including compounds structurally related to 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide. These compounds demonstrated significant antimicrobial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Kumar & Mishra, 2015).
Molecular Docking and Ligand-Protein Interactions
Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, including derivatives similar to the compound , and conducted spectroscopic and quantum mechanical studies. They also investigated ligand-protein interactions, specifically with Cyclooxygenase 1 (COX1), through molecular docking. This research highlighted the compound's potential in photovoltaic efficiency modeling and its ability to act as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light-harvesting efficiency (LHE) (Mary et al., 2020).
Anti-inflammatory Evaluation
Hernández-Vázquez et al. (2018) described the synthesis of peptidic pyrazinones through a multicomponent reaction, followed by a tandem deprotection/oxidative cyclization step. Some synthesized compounds, including those structurally related to our compound of interest, showed potential anti-inflammatory capacity in an in vivo murine model, inhibiting tetradecanoylphorbol acetate (TPA)-induced edema by more than 75% (Hernández-Vázquez et al., 2018).
Antitumor Activity
Yurttaş et al. (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, based on a structure similar to the compound . They evaluated these compounds for antitumor activity against human tumor cell lines, identifying some derivatives with considerable anticancer activity (Yurttaş et al., 2015).
Nonlinear Optical Properties
Castro et al. (2017) studied the nonlinear optical properties of organic crystals structurally similar to this compound. Their research aimed to understand these materials' linear and nonlinear optical behavior, indicating their potential application in photonic devices like optical switches and modulators (Castro et al., 2017).
properties
IUPAC Name |
2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-15-6-8-16(9-7-15)21-17(24)13-23-11-10-22(18(25)19(23)26)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPSTZAJCNVEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2530119.png)





![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)


![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)

![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)
![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)